molecular formula C19H17N3O3 B5841673 N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide

N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide

Cat. No.: B5841673
M. Wt: 335.4 g/mol
InChI Key: XWJYOLJQNYJJMN-UHFFFAOYSA-N
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Description

N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyanocyclopentyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c20-13-19(11-1-2-12-19)15-5-7-16(8-6-15)21-18(23)14-3-9-17(10-4-14)22(24)25/h3-10H,1-2,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJYOLJQNYJJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with a phenyl derivative under controlled conditions to form the desired product. Common reagents used in the synthesis include cyanide sources, cyclopentyl derivatives, and nitrobenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and in-line purification systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyanocyclopentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyanocyclopentyl derivatives.

Scientific Research Applications

N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyanocyclopentyl group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide
  • 2-chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide

Uniqueness

N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

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